molecular formula C12H14N4 B14594454 [1,1'-Biphenyl]-2,2',5,5'-tetramine CAS No. 61604-21-5

[1,1'-Biphenyl]-2,2',5,5'-tetramine

Cat. No.: B14594454
CAS No.: 61604-21-5
M. Wt: 214.27 g/mol
InChI Key: RUIHYDJCUTVHMO-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,2',5,5'-tetramine is a multifunctional aromatic amine that serves as a privileged scaffold in organic synthesis and materials science. Its structure, featuring four primary amine groups on a sterically hindered biphenyl core, makes it a versatile precursor for constructing complex molecular architectures. In pharmaceutical and agrochemical research, this tetramine is a valuable intermediate for developing active compounds through reactions such as amidation, sulfonylation, and reductive amination. The biphenyl framework is a common motif in numerous biologically active molecules and approved drugs, contributing to properties like rigidity and specific receptor binding . Beyond life sciences, this compound holds significant promise in materials chemistry. It can undergo oxidative polymerization or serve as a monomer in polyimide and other high-performance polymer syntheses, potentially leading to materials with enhanced thermal stability and mechanical strength. Furthermore, the amine groups can facilitate its use as an organic linker in constructing Metal-Organic Frameworks (MOFs), which are porous materials investigated for gas storage, separation, and catalysis . As a sophisticated building block, this compound enables researchers to explore new chemical space in the development of novel therapeutics, advanced materials, and functional molecular devices. This product is designated "For Research Use Only" (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61604-21-5

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

2-(2,5-diaminophenyl)benzene-1,4-diamine

InChI

InChI=1S/C12H14N4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H,13-16H2

InChI Key

RUIHYDJCUTVHMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C2=C(C=CC(=C2)N)N)N

Origin of Product

United States

Contextualization of Biphenyl Scaffolds in Organic and Materials Chemistry

The biphenyl (B1667301) scaffold, a structural motif characterized by two phenyl rings linked by a single bond, is a cornerstone in the fields of organic and materials chemistry. nih.govnist.gov This arrangement allows for rotational flexibility, leading to various conformations that influence the physical and chemical properties of the resulting molecules. The inherent aromaticity of the biphenyl unit contributes to thermal stability and provides sites for electronic interactions, such as pi-pi stacking. nih.gov These interactions are crucial in the design of materials with specific functions, including liquid crystals, antimicrobial agents, and high-affinity adsorbents. nih.gov

In organic synthesis, the biphenyl scaffold serves as a versatile template for constructing complex molecules. acs.orgnih.gov Its structure can be strategically modified through functionalization to create compounds with tailored properties for applications in medicinal chemistry and materials science. nih.govnih.gov For instance, the introduction of specific functional groups can modulate the electronic properties and three-dimensional shape of the molecule, which is essential for designing negative allosteric modulators of NMDA receptors. nih.gov Furthermore, the biphenyl linkage is a key component in a variety of polymers, where it imparts desirable characteristics like enhanced thermal stability and mechanical toughness. psu.edu

The ability to control the substitution pattern on the biphenyl rings allows for the fine-tuning of material properties. This has led to the development of a wide range of biphenyl-containing polymers, including polyamides and polyimides, with applications in high-performance engineering thermoplastics. psu.eduntu.edu.tw The rigidity of the biphenyl backbone, combined with the potential for introducing flexible or bulky side groups, enables the synthesis of materials with a balance of processability and high thermal stability. ntu.edu.tw

Significance of Tetramine Functionality in Chemical Synthesis and Polymerization

The term "functionality" in chemistry refers to the presence of specific reactive groups within a molecule. wikipedia.org A tetramine (B166960), possessing four amino functional groups, is a significant building block in chemical synthesis, particularly in the realm of polymerization. These amino groups can readily react with other functional groups, such as carboxylic acid derivatives or anhydrides, to form stable linkages like amide or imide bonds. This reactivity is fundamental to the synthesis of various polymers, including polyamides and polyimides. researchgate.netvt.edu

In polymerization, the tetra-functionality of these monomers allows for the formation of cross-linked or network polymers. wikipedia.org When a tetramine is reacted with a difunctional monomer, the resulting polymer can develop a three-dimensional structure, leading to materials with high thermal stability, mechanical strength, and chemical resistance. This is a key principle in the creation of high-performance polymers used in demanding applications. core.ac.uk

The strategic placement of the four amine groups on a molecule, such as a biphenyl (B1667301) scaffold, dictates the architecture and properties of the resulting polymer. The specific isomer of the tetramine will influence the polymer's chain conformation, packing density, and ultimately its macroscopic properties like solubility and glass transition temperature. The use of tetramines in constructing complex architectures extends to the field of coordination chemistry, where they can act as ligands to form metal-organic frameworks (MOFs) and coordination polymers with intricate three-dimensional structures. acs.org

Theoretical and Computational Chemistry Studies of Biphenyltetramines

Quantum Chemical Investigations of Biphenyltetramines and Derivatives

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure, electronic properties, and reactivity of biphenyltetramines. These computational methods allow for the detailed analysis of various molecular descriptors that are crucial for understanding and predicting the chemical behavior of these compounds.

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules like [1,1'-Biphenyl]-2,2',5,5'-tetramine. chemrxiv.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to predict a wide range of molecular properties. chemrxiv.orgarxiv.org This methodology is instrumental in understanding the relationship between a molecule's structure and its chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energies of these orbitals and the gap between them are fundamental in predicting a molecule's electronic and chemical properties. ossila.comlibretexts.org

The energy of the HOMO is directly related to the ionization potential and indicates the electron-donating capacity of a molecule. ossila.com Conversely, the LUMO energy is related to the electron affinity and reflects the electron-accepting ability. rasayanjournal.co.in The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and stability of a molecule. libretexts.orgresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org This energy gap can often be correlated with the wavelengths of light absorbed by the molecule, as determined by techniques like UV-Vis spectroscopy. ossila.com For conjugated systems, as the extent of conjugation increases, the HOMO-LUMO gap generally decreases, leading to absorption at longer wavelengths. libretexts.org

Interactive Data Table: Conceptual HOMO-LUMO Values for a Biphenyltetramine System

ParameterEnergy (eV)
EHOMO-4.85
ELUMO-0.60
HOMO-LUMO Gap (ΔE)4.25

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar aromatic amine compounds.

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A higher value indicates greater stability and lower reactivity. rasayanjournal.co.in

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease with which a molecule's electron cloud can be polarized. Higher softness corresponds to higher reactivity. rasayanjournal.co.in

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies. rasayanjournal.co.in

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is the negative of electronegativity. A negative chemical potential is indicative of a stable molecule. globalresearchonline.net

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, or electron acceptor. It is calculated from the chemical potential and hardness. A higher electrophilicity index points to a stronger electrophilic character. rasayanjournal.co.inresearchgate.net

These descriptors are invaluable for comparing the reactivity of different molecules and for predicting how structural modifications will influence their chemical behavior. researchgate.netrasayanjournal.co.in

Interactive Data Table: Calculated Global Reactivity Descriptors for a Biphenyltetramine System

DescriptorValue (eV)Formula
Ionization Potential (I)4.85-EHOMO
Electron Affinity (A)0.60-ELUMO
Electronegativity (χ)2.725(I + A) / 2
Chemical Hardness (η)2.125(I - A) / 2
Chemical Softness (S)0.4711 / η
Chemical Potential (μ)-2.725-(I + A) / 2
Electrophilicity Index (ω)1.747μ² / (2η)

Note: These values are calculated based on the hypothetical HOMO-LUMO energies from the previous table and are for illustrative purposes.

There are three main types of Fukui functions:

f⁺(r): For nucleophilic attack, indicating the sites most susceptible to losing an electron.

f⁻(r): For electrophilic attack, highlighting the sites most likely to accept an electron.

f⁰(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can pinpoint the specific atoms that are most reactive. scm.com For instance, the nitrogen atoms of the amine groups are expected to be primary sites for electrophilic attack due to their lone pairs of electrons. The analysis of Fukui functions is crucial for understanding the regioselectivity of reactions involving biphenyltetramines. bas.bg

Interactive Data Table: Hypothetical Condensed Fukui Function Values for Key Atoms in this compound

Atomf⁺ (for nucleophilic attack)f⁻ (for electrophilic attack)
C20.0350.045
N (amine at C2)0.0150.120
C50.0400.050
N (amine at C5)0.0180.115

Note: These values are illustrative and represent the expected trend of higher f⁻ values on the nitrogen atoms, making them susceptible to electrophilic attack.

The Molecular Electrostatic Potential (MESP) is a real physical property that provides a visual representation of the charge distribution around a molecule. researchgate.netnih.gov It is a valuable tool for predicting and interpreting chemical reactivity, particularly for electrophilic and nucleophilic interactions. nih.govnih.gov The MESP at a given point in space represents the electrostatic interaction energy between the molecule and a positive point charge. researchgate.net

Regions of negative MESP (typically colored red or yellow) indicate electron-rich areas, such as those around lone pairs of electrons on nitrogen or oxygen atoms, and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive MESP (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MESP analysis would clearly show strong negative potentials around the nitrogen atoms of the amine groups, confirming them as the primary sites for interaction with electrophiles. mdpi.com The MESP is also instrumental in understanding intermolecular interactions, such as hydrogen bonding. ias.ac.in

Noncovalent interactions (NCIs) play a crucial role in the structure, stability, and function of molecular systems. nih.gov NCI analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule or between molecules. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. nih.gov It is widely employed to calculate electronic absorption and emission spectra, providing insights into the color and photophysical properties of compounds. researchgate.netyoutube.com For molecules like this compound, TD-DFT can predict the energies of electronic transitions, which correspond to the absorption of light.

The accuracy of TD-DFT calculations depends significantly on the choice of the functional and basis set. nih.gov Studies on various organic dyes have shown that hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide reliable results. nih.gov For instance, functionals like PBE0 and CAM-B3LYP have demonstrated good performance in predicting the π → π* transitions that are characteristic of aromatic and conjugated systems like biphenyls. nih.gov The calculated transition energies (in eV or nm) and their corresponding oscillator strengths (f), which indicate the intensity of the absorption, are the primary outputs of a TD-DFT calculation. youtube.com

When a molecule absorbs a photon, it moves from its ground electronic state (S₀) to an excited state (Sₙ). The geometry of the molecule in the excited state can be optimized to find the energy minimum of that state. The energy difference between this relaxed excited state and the ground state corresponds to the emission (fluorescence or phosphorescence) energy. youtube.com TD-DFT can model both the absorption (from the optimized ground state geometry) and emission (from the optimized excited state geometry) processes. researchgate.net For biphenyl (B1667301) systems, TD-DFT calculations have been used to study the low-lying electronic excited states and have sometimes underestimated certain excitation energies compared to higher-level methods. nih.gov

Below is a representative table illustrating the kind of data obtained from TD-DFT calculations for an organic molecule, showing the predicted maximum absorption wavelength (λmax), excitation energy, and oscillator strength.

Table 1: Representative TD-DFT Calculated Electronic Transition Data
Excited StateMaximum Absorption Wavelength (λmax) [nm]Excitation Energy [eV]Oscillator Strength (f)Major Contribution
S13503.540.68HOMO -> LUMO
S22954.200.12HOMO-1 -> LUMO
S32604.770.45HOMO -> LUMO+1

Ab Initio Calculations for Conformational Analysis and Rotational Potentials of Biphenyl Units

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are fundamental in studying the structure and energetics of molecules. psu.eduaps.org For biphenyl and its derivatives, a key structural feature is the dihedral angle between the two phenyl rings. In unsubstituted biphenyl, the rings are twisted by approximately 42-45° in the ground state due to a balance between steric repulsion of the ortho-hydrogens and π-conjugation that favors planarity. colostate.edulibretexts.org

Conformational analysis of this compound using ab initio methods would involve calculating the potential energy surface as a function of the dihedral angle of the central C-C bond. This reveals the energy barriers to rotation. The presence of four amine groups is expected to significantly influence this potential. The ortho-amine groups (-NH₂) would increase steric hindrance, likely raising the energy barrier for rotation through a planar conformation. Conversely, these groups can form intramolecular hydrogen bonds, which would stabilize certain twisted conformations.

Studies on other ortho-substituted biphenyls show that the size and nature of the substituents dictate the rotational barrier. libretexts.org Large substituents increase the energy required for the rings to become coplanar. If the activation energy barrier is high enough (typically 16-19 kcal/mol), spontaneous room temperature racemization can be prevented, leading to isolable atropisomers. libretexts.org Ab initio methods can precisely calculate these barriers, predicting whether a substituted biphenyl can exhibit atropisomerism.

The table below illustrates typical data from conformational analysis, showing how substituents affect the rotational energy barrier in biphenyl systems.

Table 2: Illustrative Rotational Barriers for Substituted Biphenyls
CompoundOrtho SubstituentsCalculated Rotational Barrier (kcal/mol)Ground State Dihedral Angle (°)
Biphenyl-H~2.0~44
2,2'-Difluorobiphenyl-F~6.0~49
2,2'-Dimethylbiphenyl-CH3~18.0~70

Quantum Chemical Topology Approaches to Chemical Bonding and Intermolecular Interactions

Quantum Chemical Topology (QCT) provides a framework for analyzing chemical structure and bonding based on the topological features of a scalar field, most commonly the electron density (ρ(r)). manchester.ac.uk The Quantum Theory of Atoms in Molecules (QTAIM), a prominent QCT method, partitions a molecule into atomic basins and identifies chemical bonds by locating bond paths—lines of maximum electron density linking atomic nuclei.

Applying QTAIM to this compound would allow for a rigorous definition of its atoms and the characterization of its chemical bonds. The properties at the bond critical point (BCP) along the bond path provide quantitative information about the nature of the interaction. For example, the value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of the central C-C bond would quantify its strength and character (covalent vs. shared interaction). This analysis can also reveal weaker non-covalent interactions, such as intramolecular hydrogen bonds between an ortho-amine hydrogen and the nitrogen of the adjacent amine group, which can be critical in determining the molecule's preferred conformation.

Another QCT approach is the Electron Localization Function (ELF), which maps the regions of space where electron pairs are most likely to be found. ELF analysis can distinguish between core electrons, covalent bonds, and lone pairs. For this compound, ELF would visualize the C-C and C-N covalent bonds, the aromaticity of the phenyl rings, and the lone pairs on the nitrogen atoms. Such analyses are crucial for understanding reactivity, as they highlight the nucleophilic and electrophilic sites within the molecule. rsc.org These topological methods provide a bridge between the quantum mechanical description of a molecule and the intuitive chemical concepts of bonds and atomic interactions. arxiv.orgresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed view of conformational dynamics and interactions with the environment, such as a solvent. elifesciences.orgnih.gov

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of this compound are expected to be highly sensitive to the solvent environment. MD simulations are the ideal tool to investigate these effects. mdpi.com By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or a non-polar solvent), one can observe how solvent-solute interactions influence its structure. rsc.org

Conformational Analysis of Biphenyl Rotation in Solution

While quantum chemical calculations (Section 4.1.3) provide a static picture of the rotational energy profile, MD simulations offer a dynamic view of the conformational landscape in solution. mdpi.com Using techniques like umbrella sampling or metadynamics within an MD framework, the free energy profile for the rotation around the biphenyl C-C bond can be calculated in the presence of a solvent. mdpi.com

This approach accounts for both the internal energy of the solute and the entropic and enthalpic contributions from the solvent. For this compound, simulations would likely show that polar solvents lower the barrier to rotation compared to the gas phase by stabilizing the more polar transition state. ic.ac.uk The rate of interconversion between different conformational states can also be estimated from these simulations. nih.gov This information is critical for understanding how the molecule behaves in realistic chemical environments, such as during a chemical reaction or a self-assembly process in solution.

Table 3: Representative MD Simulation Data on Solvent Effects
SolventAverage Dihedral Angle (°)Rotational Energy Barrier (kcal/mol)Solvent-Solute H-Bonds (Average #)
Water (Polar Protic)554.58.2
DMSO (Polar Aprotic)505.13.5
Toluene (Non-Polar)466.20.1

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgnih.gov By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and the transition states that connect them. nih.gov For a molecule like this compound, which has multiple reactive sites (the amine groups and the aromatic rings), computational studies can predict the most likely pathways for various transformations.

For example, the amine groups are nucleophilic and can participate in reactions like polymerization to form polyimides or polyamides, which are high-performance materials. A computational study could model the reaction of the tetramine (B166960) with a dianhydride or diacyl chloride. By calculating the activation energies for different possible initial steps (e.g., attack at the 2- vs. 5-position amine), the regioselectivity of the reaction could be predicted. rsc.org Furthermore, the mechanism could be determined to be stepwise or concerted.

Computational approaches can also investigate the mechanisms of oxidation or electropolymerization, reactions relevant to the use of aromatic amines in conducting polymers and electroactive materials. These studies provide activation barriers (ΔG‡) and reaction energies (ΔH), offering a kinetic and thermodynamic profile of the reaction. nih.gov This theoretical insight is invaluable for optimizing reaction conditions, designing new synthetic routes, and understanding the fundamental reactivity of the compound. montclair.edu

Identification of Intermediates and Transition States

The synthesis of this compound can be envisaged through several routes, such as the reductive coupling of corresponding nitroaromatic compounds or the Ullmann condensation of halo-aromatic amines. Theoretical calculations are instrumental in elucidating the complex mechanistic pathways of these reactions, including the characterization of transient intermediates and high-energy transition states.

While direct computational studies on the synthesis of this compound are not extensively reported, insights can be drawn from theoretical investigations of related C-N bond-forming and biphenyl coupling reactions.

Plausible Intermediates in Synthesis:

Reductive Coupling of Nitroaromatics: The synthesis of aromatic amines often proceeds through the reduction of nitroaromatics. nih.govresearchgate.netnih.gov Computational studies on these processes suggest the involvement of several intermediates. For instance, the reduction of a dinitro-biphenyl precursor could proceed through nitrosoarene intermediates, which are identified as active species in the reaction pathway. nih.gov Further reduction would lead to hydroxylamines and eventually the final tetramine product. The direct reductive coupling of nitroarenes with aldehydes, for example, has been shown through control experiments and computational analysis to likely proceed via a nitrosobenzene (B162901) intermediate. nih.gov

Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds. wikipedia.orgnih.gov Density Functional Theory (DFT) calculations on Ullmann-type reactions have shed light on the mechanism. nih.govmdpi.com The catalytic cycle is generally believed to involve the formation of a copper(I)-amide or copper(I)-amidate complex. mdpi.com This species then undergoes oxidative addition with an aryl halide, leading to a transient copper(III) intermediate. nih.gov Subsequent reductive elimination yields the C-N coupled product and regenerates the active copper(I) catalyst. acs.org In the context of synthesizing this compound, this could involve the coupling of a dihalo-biphenyl with an amine source or the intramolecular coupling of a suitably substituted aminobiphenyl.

Transition State Analysis:

Computational chemistry allows for the location and characterization of transition states, which are the energy maxima along a reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.

In Ullmann-type reactions, the rate-limiting step is often the activation of the haloarene. mdpi.com Activation strain models derived from DFT calculations indicate that the strain in the substituted haloarene is a primary contributor to the energy barrier of this step. mdpi.com

For C-N bond activation, transition-metal-catalyzed processes can proceed through several mechanisms, including oxidative addition, β-N elimination, or metal-ligand cooperation. rsc.org Each of these pathways involves distinct transition states that can be modeled computationally.

Reaction Energy Profile and Fragment Attributed Molecular System Energy Change (REP-FAMSEC) Studies

A comprehensive understanding of a reaction mechanism requires mapping the entire reaction energy profile (REP), which plots the energy of the system as it evolves from reactants to products, passing through intermediates and transition states.

A specialized protocol known as REP-FAMSEC (Reaction Energy Profile-Fragment Attributed Molecular System Energy Change) has been developed to provide a deeper understanding of the energetic changes along a reaction pathway. rsc.orgtandfonline.com This method dissects the total energy change into contributions from meaningful polyatomic fragments of the molecular system. rsc.org By quantifying the energetic contributions of these fragments, REP-FAMSEC can pinpoint the specific atoms or functional groups that either drive or oppose a chemical transformation at each step. rsc.orgtandfonline.com

While no specific REP-FAMSEC studies on the synthesis of this compound have been published, the utility of this method has been demonstrated in complex organic reactions. For example, in the proline-catalyzed aldol (B89426) reaction, REP-FAMSEC analysis revealed that the initial C-N bond formation is driven by intermolecular attractive interactions between the oxygen atom of acetone (B3395972) and both the nitrogen and carboxyl-carbon atoms of proline, rather than a simple nucleophilic attack. rsc.org It also provided a detailed explanation for a nearly energy-free hydrogen transfer step, a phenomenon not easily understood by conventional analysis. rsc.org

The application of REP-FAMSEC to the synthesis of biphenyltetramines could provide invaluable, atom-level insights into the key bond-forming and bond-breaking events, the role of the catalyst, and the origins of reaction barriers.

Catalyst Design Insights from Theoretical Calculations

Theoretical calculations have become an indispensable tool in modern catalyst design, enabling the rational development of more efficient and selective catalysts for reactions like the Ullmann condensation, which is crucial for synthesizing aromatic amines. chemicalprocessing.com

Ligand Design: The performance of metal catalysts, particularly palladium and copper, in C-N cross-coupling reactions is highly dependent on the nature of the supporting ligands. chemicalprocessing.com Computational studies, primarily using DFT, help in understanding how ligand properties influence catalytic activity. For instance, the development of ylide-functionalized phosphine (B1218219) ligands (YPhos) for palladium catalysts was guided by theoretical insights into their strong electron-donating capabilities, which led to significantly more active catalysts for aromatic amine synthesis. chemicalprocessing.com DFT-guided ligand design has also enabled the development of copper-catalyzed amination reactions that can proceed at room temperature. organic-chemistry.org

Mechanism-Based Catalyst Screening: Computational screening of potential catalysts can accelerate the discovery of new and improved catalytic systems. enamine.de By calculating the energy barriers for key steps in the catalytic cycle, such as oxidative addition and reductive elimination, for a range of potential catalysts, researchers can predict their relative efficiencies. nih.govmdpi.com This approach saves significant experimental time and resources. enamine.de For example, computational studies on copper-catalyzed Ullmann reactions have explored various potential mechanisms, including oxidative addition to form a Cu(III) intermediate, single-electron transfer (SET), and iodine atom transfer (IAT). nih.gov The favored pathway can depend on the ligand and the nucleophile, and understanding these subtleties through calculation is key to designing selective catalysts. nih.gov

Understanding Catalyst Deactivation: Theoretical investigations can also shed light on catalyst deactivation pathways. In copper-mediated Ullmann reactions, which often require high catalyst loading, DFT studies have investigated various hypotheses for catalyst deactivation. researchgate.net One study concluded that the ligation of the carbonate base to the active copper species is a primary reason for its deactivation, as the carbonate and the amine nucleophile act as competitive ligands. researchgate.net

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies on Biphenyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. creative-biolabs.com These models are built on the principle that the structure of a molecule dictates its properties and activities. nih.govscispace.com For a class of compounds like biphenyl derivatives, QSAR/QSPR can predict various endpoints, including toxicity, receptor binding affinity, and metabolic stability. nih.govresearchgate.net

The models are developed by calculating a set of numerical values, known as molecular descriptors, for each compound in a dataset and then using statistical methods to find a mathematical relationship between these descriptors and the observed property or activity. biointerfaceresearch.comresearchgate.net

Molecular Descriptors in Biphenyl Studies:

A wide range of molecular descriptors are employed in QSAR/QSPR studies of biphenyls:

Constitutional Descriptors: Molecular weight, number of specific atoms (e.g., chlorine). researchgate.net

Topological Descriptors: These describe the connectivity of the molecule, such as Zagreb indices and the Sombor index. biointerfaceresearch.comresearchgate.net

Quantum Chemical Descriptors: Calculated using methods like DFT, these include HOMO/LUMO energies, dipole moment, and partial atomic charges. researchgate.netresearchgate.net

3D-QSAR Descriptors: These are derived from the 3D alignment of molecules and include steric and electrostatic fields (as in CoMFA and CoMSIA). tandfonline.comnih.gov

QSAR/QSPR Research Findings for Biphenyl Derivatives:

The following tables summarize findings from various QSAR/QSPR studies on substituted biphenyls.

Table 1: QSAR Models for Biological Activity of Biphenyl Derivatives
Biphenyl Derivative ClassStudied ActivityKey Findings and Important DescriptorsReference
Imidazole-substituted biphenylsCYP17 Inhibitory ActivityThe presence of an imidazole (B134444) group at the para position is favorable. Important descriptors included shadow parameters (molecular shape) and molecular rigidity. Hydrophilic, hydrogen bond donor groups at the terminal phenyl ring enhance activity. tandfonline.com
Biphenyl-substituted pyridonesHIV-1 Non-Nucleoside Reverse Transcriptase Inhibition3D-QSAR models (CoMFA and CoMSIA) showed excellent predictive capability. Steric and electrostatic fields around the biphenyl and pyridone rings are crucial for activity. nih.gov
Polychlorinated Biphenyls (PCBs)Toxicity (Ryanodine Receptor Activation)A three-variable QSAR model was developed. The number of ortho-substituents was a key feature controlling neurotoxicity. nih.gov
Table 2: QSPR/QSTR Models for Properties and Toxicity of Biphenyls
Biphenyl Derivative ClassPredicted Property/ToxicityKey Findings and Important DescriptorsReference
Polychlorinated Biphenyls (PCBs)Half-life in humansThe half-life was found to be a function of the sum of atomic charges on the chlorine atoms (ΣQCl) and the sum of atomic charges for the carbon atoms in the meta-position (ΣQC-meta). researchgate.net
3,3',4,4',5-PentachlorobiphenylToxicity ProfileDFT calculations showed that global and local electrophilicity were adequate descriptors to explain the overall toxicity and identify the most probable sites for toxic interaction, respectively. researchgate.net
Polychlorinated Biphenyls (PCBs)Binding to Human Nuclear ReceptorsQSTR models revealed that the toxicity of PCBs could be linked to their high-affinity binding to multiple human nuclear receptors. nih.gov

These studies highlight how computational models can provide significant insights into the structure-activity and structure-property relationships of biphenyl derivatives, guiding the design of new compounds with desired characteristics while flagging potential toxicities.

Advanced Spectroscopic and Structural Characterization Methodologies of Biphenyltetramines

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of biphenyltetramines. These techniques measure the vibrational frequencies of a molecule's bonds, which are unique and act as a molecular "fingerprint".

For a molecule like [1,1'-Biphenyl]-2,2',5,5'-tetramine, the spectra would be characterized by several key vibrational modes. The N-H stretching vibrations of the primary amine (-NH₂) groups typically appear in the 3500-3300 cm⁻¹ region. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings give rise to a series of bands in the 1600-1450 cm⁻¹ range. The inter-ring C-C stretching vibration, a key feature for biphenyl (B1667301) compounds, is also identifiable. nih.gov Other important modes include the N-H bending (scissoring) vibrations around 1650-1580 cm⁻¹, C-N stretching vibrations (typically 1350-1250 cm⁻¹), and various out-of-plane bending modes that provide information about the substitution pattern on the aromatic rings.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
N-H Stretching 3500 - 3300 Asymmetric and symmetric stretching of amine groups.
Aromatic C-H Stretching 3100 - 3000 Stretching of C-H bonds on the phenyl rings.
N-H Bending (Scissoring) 1650 - 1580 In-plane bending of the amine groups.
Aromatic C=C Stretching 1600 - 1450 Skeletal vibrations of the phenyl rings.
C-N Stretching 1350 - 1250 Stretching of the bond between the phenyl ring and the nitrogen atom.

In modern structural analysis, experimental FT-IR and FT-Raman spectra are often compared with spectra computed using quantum chemical methods, such as Density Functional Theory (DFT). rsc.org This comparison is crucial for the accurate assignment of complex vibrational bands, especially in the fingerprint region where many vibrations overlap. nih.gov

The process involves optimizing the molecular geometry of the compound and then calculating its harmonic vibrational frequencies at a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.net Since theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the computed wavenumbers are typically scaled using a scaling factor to improve agreement with experimental data. researchgate.net The excellent correspondence between the scaled theoretical spectrum and the experimental one confirms the molecular structure and allows for a reliable assignment of each observed band to a specific molecular motion. nih.gov This approach is invaluable for distinguishing between isomers, such as the different positional isomers of biphenyltetramine.

To provide a quantitative and unambiguous assignment of vibrational modes, a Potential Energy Distribution (PED) analysis is often performed using software like VEDA (Vibrational Energy Distribution Analysis). nih.govresearchgate.net VEDA decomposes the normal modes of vibration, which are often delocalized over the entire molecule, into contributions from a set of defined internal coordinates (e.g., bond stretching, angle bending, and torsions). researchgate.netresearchgate.net

This analysis quantifies how much each internal coordinate contributes to a particular vibrational frequency. For example, a band in the spectrum might be assigned as 80% N-H stretching, 15% C-C stretching, and 5% C-N-H bending. This detailed description is far more precise than a simple group frequency assignment and is essential for a deep understanding of the molecule's vibrational dynamics. nih.gov The VEDA program automates the complex process of defining internal coordinates and calculating the PED matrix, making it an indispensable tool in modern computational vibrational spectroscopy. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals would be expected for the amine protons (-NH₂) and the aromatic protons. The chemical shift of the amine protons can vary depending on the solvent and concentration but would typically appear as a broad singlet. The aromatic protons on the phenyl rings would appear as a set of multiplets in the aromatic region (typically 6.0-8.0 ppm). The specific splitting patterns and coupling constants would depend on the relative positions of the protons and could be used to confirm the 2,2',5,5' substitution pattern.

The ¹³C NMR spectrum would show distinct signals for each chemically unique carbon atom. chemicalbook.com The carbons bonded to the electron-donating amine groups would be shifted to higher field (lower ppm values) compared to the other ring carbons. The carbons at the point of the inter-ring connection (C1 and C1') would also have a characteristic chemical shift. By comparing the number of signals and their chemical shifts with those predicted for different isomers, the structure can be unequivocally confirmed. rsc.orgnih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment.

X-ray Diffraction (XRD) for Crystal and Molecular Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. memtein.com It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not available in the open literature, the reported structure of its isomer, Biphenyl-3,3′,4,4′-tetraamine , provides an excellent model for understanding the structural features of this class of compounds. nih.govresearchgate.net

The analysis of Biphenyl-3,3′,4,4′-tetraamine revealed that it crystallizes in the monoclinic space group P2₁/c with two molecules per unit cell. nih.gov The molecule possesses a crystallographically imposed center of symmetry.

Table 2: Crystal Data for Biphenyl-3,3′,4,4′-tetraamine

Parameter Value Reference
Chemical Formula C₁₂H₁₄N₄ nih.gov
Formula Weight 214.27 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 9.646 (4) nih.gov
b (Å) 7.476 (3) nih.gov
c (Å) 7.751 (3) nih.gov
β (°) 95.773 (5) nih.gov
Volume (ų) 556.1 (4) nih.gov

A key structural parameter in biphenyl systems is the dihedral (or twist) angle between the two phenyl rings. This angle results from a balance between the steric hindrance of the ortho substituents, which favors a twisted conformation, and π-conjugation, which favors a planar arrangement. libretexts.orgacs.org For biphenyl itself, the gas-phase dihedral angle is about 44-45°. acs.org

In the solid state, packing forces can significantly influence this angle. For the related compound Biphenyl-3,3′,4,4′-tetraamine, the dihedral angle between the phenyl rings of adjacent molecules is reported to be 86.3(2)°. nih.govresearchgate.net This large twist indicates significant steric influence, likely dominated by crystal packing effects and intermolecular hydrogen bonding rather than intramolecular hindrance, as the substituents are not at the ortho positions. For this compound, the presence of amine groups at the ortho positions (2 and 2') would be expected to create significant steric repulsion, leading to a large dihedral angle and a distinctly non-planar conformation in both the gas phase and the solid state. acs.org

The crystal packing of amine-substituted biphenyls is heavily influenced by non-covalent interactions, particularly hydrogen bonding and π-π stacking. nih.govrsc.org In the crystal structure of Biphenyl-3,3′,4,4′-tetraamine, the molecules are linked by intermolecular N-H···N hydrogen bonds. nih.govresearchgate.net These interactions connect adjacent molecules into a three-dimensional network. Specifically, the amine groups act as both hydrogen bond donors (N-H) and acceptors (the lone pair on N), creating robust linkages that define the crystal architecture. nih.gov

Table 3: Hydrogen Bond Geometry in Biphenyl-3,3′,4,4′-tetraamine

D—H···A D-H (Å) H···A (Å) D···A (Å) D—H···A (°) Reference
N1—H1A···N2ⁱ 0.90 2.39 3.224 (2) 154 nih.gov
N2—H2A···N2ⁱⁱ 0.90 2.35 3.124 (2) 145 nih.gov

(Symmetry codes: (i) -x, -y+2, -z; (ii) -x, y-1/2, -z+1/2)

UV-Visible Spectroscopy for Electronic Transitions and Optical Behavior

UV-Visible spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. sharif.edu When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. sharif.edu The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure.

In the case of biphenyl derivatives, the electronic spectrum is largely governed by π → π* transitions associated with the aromatic rings. The presence of amino substituents (-NH₂) on the biphenyl core significantly influences these transitions. Amino groups are strong auxochromes, meaning they can modify the absorption characteristics of a chromophore (the light-absorbing part of the molecule). They are electron-donating groups that can extend the conjugation of the π-system, which typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the absorption bands.

The electronic absorption spectra of aromatic azides based on 4,4'-diaminobiphenyl have also been discussed in the context of their photolysis reactions, where changes in the UV-Vis spectra are used to monitor the photochemical process. nih.gov This underscores the utility of UV-Visible spectroscopy in tracking reactions and understanding the stability of such compounds.

Table 1: Representative UV-Visible Absorption Data for Diaminobiphenyl Isomers and Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Reference
3,3'-Diaminobenzidine (B165653)Not SpecifiedNot SpecifiedNot Specified cambridge.org
Benzidine (B372746) (4,4'-Diaminobiphenyl)Not Specified285 (Excitation)Not Specified acs.org
4,4'-DiazidobenzophenoneDichloromethane302Not Specified nih.gov

Note: The data for the isomers and derivatives are used to provide a general understanding of the expected spectral behavior of this compound.

Advanced Spectroscopic Techniques for Investigating Electronic Coupling and Reorganization Energy in Biphenyl Derivatives

For applications in organic electronics, two critical parameters that govern the efficiency of charge transport are electronic coupling and reorganization energy. Advanced spectroscopic and computational techniques are employed to determine these values.

Electronic Coupling

Electronic coupling (or transfer integral) quantifies the extent of electronic interaction between adjacent molecules or molecular fragments. In the context of charge transport, it represents the ease with which an electron or hole can move from one molecule to the next. Higher electronic coupling values generally lead to higher charge mobility.

While direct experimental measurement of electronic coupling is challenging, it is often estimated using computational methods based on density functional theory (DFT). These calculations can provide insights into the electronic communication between the biphenyl rings and between adjacent molecules in an aggregated state. For substituted biphenyls, the nature and position of the substituents can significantly impact the electronic coupling. In the case of this compound, the amino groups are expected to play a crucial role in modulating the electronic coupling. Computational studies on substituted biphenylmethane have been used to analyze electron transfer across the molecular structure. researchgate.net

Reorganization Energy

Reorganization energy (λ) is the energy required for the geometric and electronic relaxation of a molecule and its surrounding environment upon a change in its charge state (i.e., from neutral to ionized or vice versa). It is a key factor in the Marcus theory of electron transfer. A lower reorganization energy facilitates faster charge transfer. Reorganization energy has two components: an internal contribution (λi) from the structural changes within the molecule itself, and an external contribution (λo) from the rearrangement of the surrounding solvent or matrix molecules.

Computational methods, particularly DFT, are widely used to calculate the internal reorganization energy for both hole (λh) and electron (λe) transport. aip.org These calculations involve optimizing the geometry of the molecule in its neutral and ionized states. Studies on various aromatic amines, including biphenyl derivatives, have provided valuable data on their reorganization energies. For example, the reorganization energies for hole and electron transport have been calculated for N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) and 4,4'-bis(1-naphthylphenylamino)biphenyl (NPB), which are common hole transport materials in organic light-emitting diodes (OLEDs). acs.orgaip.org For TPD, the hole reorganization energy is significantly lower than the electron reorganization energy, indicating its preference for hole transport. aip.org Conversely, for NPB, the electron reorganization energy is lower, suggesting better electron transport capabilities. aip.org

Table 2: Calculated Reorganization Energies for Hole and Electron Transport in Representative Aromatic Amines

CompoundHole Reorganization Energy (λh) (eV)Electron Reorganization Energy (λe) (eV)Computational MethodReference
N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD)0.290.69DFT/B3LYP/6-31G acs.orgaip.org
4,4'-bis(1-naphthylphenylamino)biphenyl (NPB)0.280.25DFT/B3LYP/6-31G acs.orgaip.org
4,4'-Biphenyldiamine (BA)>0.28Not SpecifiedDFT/B3LYP/6-31G* acs.orgaip.org

Note: The data for these related compounds provide an estimate of the range of reorganization energies that might be expected for this compound and highlight how structural differences can influence charge transport properties.

Future Research Directions and Emerging Applications

Exploration of Novel [1,1'-Biphenyl]-2,2',5,5'-tetramine Isomers and Derivatization

The structural versatility of the biphenyl (B1667301) backbone provides a fertile ground for the exploration of novel isomers and derivatives of this compound. Future research is poised to investigate the synthesis and characterization of new positional isomers, where the amine functionalities are strategically placed at different locations on the biphenyl rings. This exploration is driven by the understanding that subtle changes in molecular structure can lead to significant variations in the material's thermal, optical, and electronic properties. nih.gov

Derivatization of the primary amine groups is another key avenue of research. By reacting the amine groups with a variety of functional molecules, scientists can create a vast library of new compounds with tailored properties. For instance, the synthesis of biphenyl-based enamines through a simple one-step reaction has been reported, demonstrating the potential for creating new charge-transporting molecules. nih.gov These derivatization strategies can lead to materials with enhanced solubility, improved processability, and specific functionalities for targeted applications.

Table 1: Potential Derivatization Strategies and Their Impact on Properties

Derivatization StrategyPotential Functional GroupsExpected Impact on PropertiesPotential Applications
N-Alkylation/N-ArylationAlkyl chains, Aryl groupsIncreased solubility in organic solvents, altered electronic propertiesOrganic electronics, sensing
AcylationAcyl chlorides, AnhydridesImproved thermal stability, modified reactivityHigh-performance polymers, cross-linking agents
Schiff Base FormationAldehydes, KetonesIntroduction of new chromophores, potential for metal coordinationDyes and pigments, catalysts, chemical sensors
PolymerizationDiacyl chlorides, DianhydridesFormation of high-performance polyamides and polyimidesAerospace materials, electronics packaging

Development of Advanced Functional Materials with Tunable Properties from Biphenyltetramines

The development of advanced functional materials with precisely controlled properties is a major driving force in materials science. mdpi.comrcptm.comwiley.comresearchgate.netbcmaterials.net Biphenyltetramines, including this compound, are promising precursors for a new generation of these materials. Their rigid biphenyl core and multiple reactive amine sites allow for the construction of highly ordered and cross-linked polymeric structures.

Future research will likely focus on synthesizing polymers such as polyimides and polyamides derived from biphenyltetramines. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. By carefully selecting the co-monomers and controlling the polymerization conditions, researchers can tune the properties of the resulting materials to meet the demands of specific applications, such as high-temperature composites for the aerospace industry or dielectric materials for microelectronics.

Furthermore, the incorporation of biphenyltetramine moieties into the backbone of conjugated polymers is an emerging area of interest. The amine groups can act as electron-donating units, influencing the electronic and optical properties of the material. This opens up possibilities for their use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.gov The ability to tune the energy levels and charge-carrier mobility of these materials through chemical modification is a key area of ongoing research. nih.gov

Integration of Computational and Experimental Methodologies for Rational Design and Prediction

The integration of computational modeling with experimental synthesis and characterization is revolutionizing the field of materials discovery. nih.govmdpi.comnih.govmdpi.com This synergistic approach, known as rational design, is particularly valuable for exploring the vast chemical space of biphenyltetramine derivatives.

Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the geometric, electronic, and optical properties of novel isomers and derivatives before they are synthesized in the lab. This allows researchers to screen large numbers of potential candidates and prioritize those with the most promising characteristics for a given application. For example, computational tools can help in predicting the ionization potential and electron affinity of new materials, which are crucial parameters for their application in organic electronics. nih.gov

This predictive power significantly accelerates the materials development cycle by reducing the need for extensive trial-and-error experimentation. The iterative process of computational prediction followed by experimental validation leads to a deeper understanding of the structure-property relationships that govern the behavior of these materials. mdpi.com As computational models become more accurate and powerful, they will play an increasingly important role in the rational design of next-generation functional materials based on biphenyltetramines. nih.gov

Sustainable Synthesis and Green Chemistry Approaches for Biphenyltetramine Production and Utilization

In line with the growing emphasis on sustainable development, future research on this compound will increasingly focus on the development of green and sustainable chemical processes. jddhs.comrsc.orgunife.itresearchandmarkets.commdpi.com The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, will guide the design of new synthetic routes. mdpi.com

Key areas of focus will include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jddhs.com

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents, such as water or supercritical fluids. mdpi.com

Catalysis: Employing catalytic reactions, including biocatalysis, to improve reaction efficiency and reduce the need for stoichiometric reagents. jddhs.com

Energy Efficiency: Developing synthetic methods that can be carried out at lower temperatures and pressures, such as microwave-assisted synthesis, to reduce energy consumption. jddhs.com

By adopting these green chemistry approaches, the production of biphenyltetramines can become more environmentally friendly and economically viable. Furthermore, research into the lifecycle of materials derived from biphenyltetramines, including their recyclability and biodegradability, will be crucial for ensuring their long-term sustainability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.